4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol
Overview
Description
4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol is a chemical compound with the molecular formula C18H19F3N2O2. It is known for its unique structure, which includes a trifluoromethoxybenzyl group attached to a piperazine ring, further connected to a phenol group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)benzyl bromide. This intermediate is then reacted with piperazine to form 4-(4-(trifluoromethoxy)benzyl)piperazine. Finally, this compound is coupled with phenol under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethoxy)benzyl chloride
- 4-(Trifluoromethoxy)benzyl alcohol
Uniqueness
4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol is unique due to its combination of a trifluoromethoxybenzyl group with a piperazine ring and a phenol group. This structure imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it valuable in various research applications.
Properties
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c19-18(20,21)25-17-7-1-14(2-8-17)13-22-9-11-23(12-10-22)15-3-5-16(24)6-4-15/h1-8,24H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOCYNHMAJPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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